2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with 4-fluorobenzoyl chloride under basic conditions to form the benzothiazole ring . This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . The compound binds to the active site of these enzymes, preventing their normal function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other benzothiazole derivatives such as 4-chloro-6-fluoro-1,3-benzothiazol-2-amine and 4-bromo-6-fluoro-1,3-benzothiazol-2-amine . These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activity and chemical reactivity . The unique combination of the benzothiazole and tetrahydrobenzothiophene moieties in the title compound provides it with distinct properties that are not observed in other related compounds .
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-9-5-3-7-11-13(9)19-16(23-11)20-15-12(14(18)21)8-4-1-2-6-10(8)22-15/h3,5,7H,1-2,4,6H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVCRFIVDJABDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC3=NC4=C(C=CC=C4S3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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